molecular formula C8H14N2 B12949621 1-Isopropyl-2,5-dimethylimidazole CAS No. 49739-24-4

1-Isopropyl-2,5-dimethylimidazole

Katalognummer: B12949621
CAS-Nummer: 49739-24-4
Molekulargewicht: 138.21 g/mol
InChI-Schlüssel: RZIAPUVRYIEXHV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Isopropyl-2,5-dimethylimidazole is a heterocyclic organic compound belonging to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of isopropyl and two methyl groups attached to the imidazole ring, making it a substituted imidazole. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropyl-2,5-dimethylimidazole can be achieved through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are typically mild, allowing for the inclusion of various functional groups . Another method involves the catalytic dehydrogenation of imidazolines, which can be synthesized from diamines and carboxylic acids or nitriles .

Industrial Production Methods: Industrial production of imidazoles often involves high-yield processes such as the dehydrogenation of imidazolines at elevated temperatures (160-300°C) and pressures (up to 3.55 MPa) using catalysts like nickel-copper or nickel-chromium . These methods ensure efficient and scalable production suitable for commercial applications.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Isopropyl-2,5-dimethylimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wirkmechanismus

The mechanism of action of 1-Isopropyl-2,5-dimethylimidazole involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking substrate access. The compound’s electron-rich imidazole ring allows it to participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity . Additionally, its substituents can influence its binding affinity and specificity towards different targets .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-Isopropyl-2,5-dimethylimidazole stands out due to its unique combination of substituents, which confer distinct chemical reactivity and biological activity. The presence of both isopropyl and methyl groups enhances its solubility, stability, and ability to interact with various molecular targets, making it a valuable compound in research and industrial applications .

Eigenschaften

CAS-Nummer

49739-24-4

Molekularformel

C8H14N2

Molekulargewicht

138.21 g/mol

IUPAC-Name

2,5-dimethyl-1-propan-2-ylimidazole

InChI

InChI=1S/C8H14N2/c1-6(2)10-7(3)5-9-8(10)4/h5-6H,1-4H3

InChI-Schlüssel

RZIAPUVRYIEXHV-UHFFFAOYSA-N

Kanonische SMILES

CC1=CN=C(N1C(C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.